molecular formula C6H6ClFN2O B1399152 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine CAS No. 1240619-26-4

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine

Cat. No. B1399152
M. Wt: 176.57 g/mol
InChI Key: DGCIWNZTUMJDPE-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine is a chemical compound with the molecular formula C6H6ClFN2O . It has a molecular weight of 176.58 .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine is 1S/C6H6ClFN2O/c1-3-9-5(7)4(8)6(10-3)11-2/h1-2H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine and similar compounds have been synthesized and studied for their reactivity and properties. For instance, 2-Fluoropyrimidine and its derivatives have been produced through diazotization of corresponding aminopyrimidines, exhibiting significant reactivity differences compared to other halogenopyrimidines, as investigated by Brown and Waring (1974) in "Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines" (Brown & Waring, 1974).

Kinase Inhibitors and Anticancer Research

  • Research by Wada et al. (2012) on "Facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors" highlights the role of similar fluoropyrimidines in anticancer research, particularly in the development of kinase inhibitors. This reflects the broader relevance of such compounds in medicinal chemistry (Wada et al., 2012).

Antihypertensive Agents and Drug Synthesis

  • The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, structurally related to 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine, plays a significant role in hypertension treatment. This compound has been studied for its molecular structure and potential as an antihypertensive agent, as described in "DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on '4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine': Alpha-2-imidazoline receptor agonist antihypertensive agent" by Aayisha et al. (2019) (Aayisha et al., 2019).

Hydrogen-Deuterium Exchange Studies

  • Kheifets et al. (2004) explored the hydrogen-deuterium exchange in similar fluoropyrimidines, contributing to our understanding of the chemical behavior of these compounds under base catalysis. This research, "Effect of the Structure of 1- and 3-Methyl-5-fluoropyrimidin-4-ones on H-D Exchange in Position 6 under Conditions of Base Catalysis," provides insight into the reactivity of pyrimidine derivatives (Kheifets et al., 2004).

Antiviral Research

  • The antiviral potential of related compounds has been evaluated, as seen in the work by Chernikova et al. (2019) on "Synthesis of C5-C6 Derivatives of 1,3-Dimethyl-5-Fluorouracil and 5-Fluorouracil. Screening for Antiviral Activity." Such research underscores the broader application of fluoropyrimidines in combating viral infections (Chernikova et al., 2019).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-chloro-5-fluoro-2-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c1-3-4(8)5(7)10-6(9-3)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIWNZTUMJDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721402
Record name 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine

CAS RN

1240619-26-4
Record name 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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